
N-(1H-1,3-benzodiazol-2-yl)-4-chloro-2-acetamidobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the compound “N-(1H-1,3-benzodiazol-2-yl)benzamide” was synthesized and characterized by 1H NMR, IR, elemental and X-ray analysis . A good quality single crystal was grown by slow evaporation solution growth technique to investigate their X-ray structure . Another related compound, “N’-(1,3-benzothiazol-2-yl)-arylamides”, was synthesized using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .Molecular Structure Analysis
The compound “N-(1H-1,3-benzodiazol-2-yl)benzamide” crystallizes in a triclinic crystal system with space group P-1 and having the unit cell parameters of a = 10.2350 (5) Ǻ, b = 14.7494 (7) Ǻ, c = 24.2813 (11) Ǻ, α = 79.084 (4) °, β = 83.927 (4) °, γ = 80.039 (4) °, V = 3534.8 (3) Å 3 and Z = 12 . The molecules are arranged in a linear manner and crystal packing is stabilized by N–H···O, N–H···N, C–H···O, C–H···π and π–π intermolecular interactions .Aplicaciones Científicas De Investigación
Antitumor Activity
Research has revealed that derivatives of N-(1H-1,3-benzodiazol-2-yl)-4-chloro-2-acetamidobenzamide, specifically those bearing different heterocyclic rings, exhibit considerable antitumor activity. The studies have been conducted against multiple human tumor cell lines derived from various neoplastic diseases, highlighting their potential as anticancer agents. One study synthesized twenty-five new derivatives and found significant anticancer activity against some cancer cell lines, emphasizing the pharmacophoric role of the 2-(4-aminophenyl)benzothiazole structure (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Activity
Another area of application for these compounds is in antimicrobial resistance, a major global health challenge. Derivatives of this compound have been synthesized and evaluated for their docking properties and antimicrobial activity. These compounds have shown good to moderate activity against bacterial and fungal strains, including Methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential in addressing antimicrobial resistance (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).
Pharmacological Enhancements
Further studies have explored the structural modifications of these compounds to improve their pharmacological properties. For instance, investigations on various 6,5-heterocycles to replace the benzothiazole ring aimed at enhancing metabolic stability, have shown promising results in maintaining in vitro potency and in vivo efficacy (Stec et al., 2011).
Ligand-Protein Interactions and Photovoltaic Efficiency
Research also extends to spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs. These studies include ligand-protein interactions and evaluations of photovoltaic efficiency, suggesting their potential use in dye-sensitized solar cells due to good light harvesting efficiency and free energy of electron injection. This showcases the compounds' utility beyond pharmaceutical applications, into materials science and renewable energy sectors (Mary et al., 2020).
Direcciones Futuras
The future directions for research on “N-(1H-1,3-benzodiazol-2-yl)-4-chloro-2-acetamidobenzamide” could include further exploration of its synthesis, characterization, and potential applications. Given the biological activity of related benzimidazole compounds , it could be interesting to explore the potential biological activity of this compound.
Mecanismo De Acción
Target of Action
The primary targets of N-(1H-1,3-benzodiazol-2-yl)-4-chloro-2-acetamidobenzamide are Aurora kinase A and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation. Aurora kinase A is essential for meiosis, while Cyclin-dependent kinase 2 is involved in the control of the cell cycle .
Mode of Action
It is known that the compound interacts with these targets, potentially altering their function and affecting the cell cycle .
Biochemical Pathways
The biochemical pathways affected by this compound are related to cell cycle regulation. By interacting with Aurora kinase A and Cyclin-dependent kinase 2, the compound can influence the progression of the cell cycle
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its impact on cell cycle regulation. By interacting with Aurora kinase A and Cyclin-dependent kinase 2, the compound may affect cell division and growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound was synthesized and characterized under specific conditions, and a single crystal was grown by slow evaporation solution growth technique for X-ray analysis . These factors can affect the compound’s stability and its interaction with its targets.
Propiedades
IUPAC Name |
2-acetamido-N-(1H-benzimidazol-2-yl)-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c1-9(22)18-14-8-10(17)6-7-11(14)15(23)21-16-19-12-4-2-3-5-13(12)20-16/h2-8H,1H3,(H,18,22)(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLASOXWDDZULPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Cl)C(=O)NC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2980810.png)
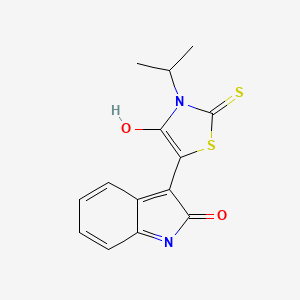
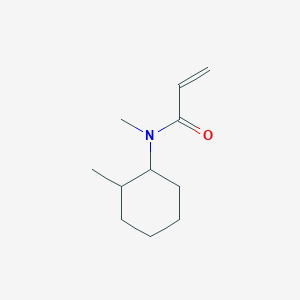
![3-methoxy-N-[[(3-methoxybenzoyl)amino]-(3-phenoxyphenyl)methyl]benzamide](/img/structure/B2980817.png)
![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2980820.png)
![2-Methyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile](/img/structure/B2980822.png)
![5-bromo-N-[2-(furan-2-ylmethylsulfanyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2980823.png)
![4-bromo-1-methyl-2-phenyl-5-[(2,2,2-trifluoroethoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2980825.png)
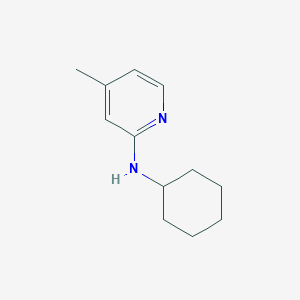
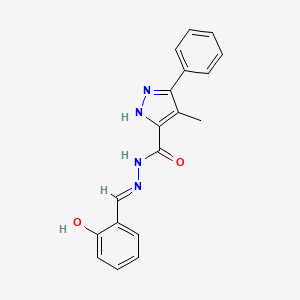

![N-[3-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]-4-methoxyphenyl]acetamide](/img/structure/B2980830.png)
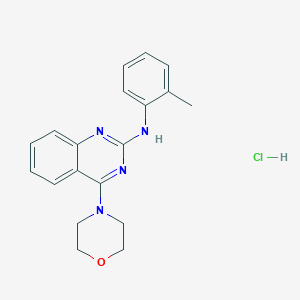
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-(4-morpholinyl)-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl]hexanamide](/img/no-structure.png)
